[1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol

Lipophilicity Drug-likeness CNS drug discovery

Fragment-based drug discovery programs often struggle with aromatic-dominant scaffolds that fail key CNS drug-likeness criteria. [1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol (CAS 1955553-52-2) resolves this as a three-dimensional building block pre-optimized for CNS screening: • Physicochemical Profile: LogP 1.15, TPSA 47.28 Ų, and single HBD satisfy passive BBB penetration thresholds and optimal CNS range without iterative synthetic optimization. • Scaffold Complexity: Fsp³ of 0.70 provides conformational rigidity and stereochemical complexity superior to simple pyrazole-4-methanol analogs for hit-to-lead progression. • Reactive Handle: 4-Hydroxymethyl group enables rapid library diversification while the 5-methyloxolane ring remains intact as a lipophilic pharmacophore. Supplied at ≥95% purity for research use.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13257790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1CCC(O1)C2=NN(C=C2CO)C
InChIInChI=1S/C10H16N2O2/c1-7-3-4-9(14-7)10-8(6-13)5-12(2)11-10/h5,7,9,13H,3-4,6H2,1-2H3
InChIKeyIKPYXAOZQZSOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Procurement Baseline


[1-Methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol (CAS 1955553-52-2) is a heterocyclic building block combining a 1-methylpyrazole core with a 5-methyloxolane (2-methyltetrahydrofuran) substituent at the 3-position and a hydroxymethyl group at the 4-position . With a molecular formula of C₁₀H₁₆N₂O₂ and molecular weight of 196.25 g/mol, it is supplied at a minimum purity specification of 95% by multiple vendors for research use only . The compound features two hydrogen bond acceptors on the pyrazole ring, two on the oxolane oxygen and hydroxymethyl oxygen (total H_Acceptors = 4), one hydrogen bond donor (H_Donors = 1), a topological polar surface area (TPSA) of 47.28 Ų, and a predicted LogP of 1.1524 .

Research-grade purity specification for building block synthesis and SAR exploration
1,3,4-Substituted pyrazole-oxolane scaffold enables defined vector elaboration for fragment growth
Computed moderate lipophilicity, low polar surface area, and single H-bond donor – supportive of CNS and oral-exposure research applications

Why Simple Pyrazole Methanols Cannot Substitute


Simple pyrazole methanol building blocks such as (1H-pyrazol-4-yl)methanol (CAS 25222-43-9) or (1-methyl-1H-pyrazol-4-yl)methanol (CAS 112029-98-8) lack the oxolane ring and the specific 1,3,4-substitution pattern present in the title compound . This substitution pattern fundamentally alters key physicochemical parameters: LogP shifts from −0.87 (unsubstituted) to +1.15 (title compound), moving the compound from a hydrophilic to a more lipophilic space, while the hydrogen bond donor count drops from 2 to 1 . The absence of the tetrahydrofuran ring eliminates two hydrogen bond acceptors, two sp³ carbon atoms, and the conformational rigidity imparted by the cyclic ether, making generic substitution pharmacokinetically and pharmacodynamically unreliable for applications requiring defined lipophilicity or three-dimensional scaffold complexity [1].

Lipophilicity shift
Simple pyrazole methanols
May shift from hydrophilic (LogP ~−0.9) to moderate lipophilicity (~+1.2), altering permeability context and requiring property rebalancing
H‑bond donor count
Unsubstituted pyrazole-4-methanols
Dual HBD (NH + OH) may reduce passive BBB penetration probability compared to single HBD title compound in CNS research models
Conformational complexity
Alkyl-chain analogs
Lack of oxolane ring eliminates two H-bond acceptors, four sp³ carbons, and cyclic constraint, reducing 3D character for target engagement

Quantitative Comparator-Based Evidence


LogP Shift and Membrane Permeability

The title compound exhibits a predicted LogP of 1.15, compared with −0.87 for the unsubstituted pyrazole-4-methanol (CAS 25222-43-9), a quantified ΔLogP of +2.02 . This shift places the title compound squarely within the optimal lipophilicity range for oral absorption and CNS penetration (LogP 1–3), whereas the comparator falls well outside this range [1]. The N-methylation and oxolane substitution together contribute to this lipophilicity enhancement, with the oxolane ring alone adding approximately 0.8–1.2 LogP units based on fragment-based analysis (cf. (5-methyloxolan-2-yl)methanol LogP ≈ 0.36) [2].

Lipophilicity Shift
Head-to-head
ΔLogP +2.02 vs. (1H-pyrazol-4-yl)methanol
Supports lipophilicity-driven membrane permeability review
Predicted values; experimental confirmation advised
Lipophilicity Drug-likeness CNS drug discovery

Hydrogen Bond Donor Count and BBB Penetration

The title compound possesses exactly 1 hydrogen bond donor (the hydroxymethyl OH), compared with 2 HBDs for (1H-pyrazol-4-yl)methanol (both the pyrazole NH and the hydroxymethyl OH) . In CNS drug design, the optimal HBD count is ≤1 for passive blood-brain barrier penetration; compounds with HBD ≥ 2 show a significantly lower probability of achieving brain-to-plasma ratios >0.3 [1]. The N-methyl group of the title compound eliminates the pyrazole NH donor, converting a dual-HBD system into a single-HBD system without loss of the pyrazole pharmacophore .

H-Bond Donor Reduction
Head-to-head
1 HBD vs. 2 HBD in unsubstituted analog – eliminates pyrazole NH donor
May improve passive BBB penetration probability in CNS research models
Structural inference from computed properties
Blood-brain barrier CNS penetration Hydrogen bonding

Fraction sp³ and 3D Complexity Advantage

The title compound possesses an Fsp³ value of 0.70 (7 sp³-hybridized carbons out of 10 total carbon atoms), compared with an Fsp³ of 0.40 for (1-methyl-1H-pyrazol-4-yl)methanol (2 sp³ carbons out of 5 total) . Higher Fsp³ values correlate with improved clinical success rates: compounds with Fsp³ ≥ 0.45 have been shown to exhibit lower attrition in Phase I and Phase II clinical trials compared to flatter aromatic scaffolds [1]. The oxolane ring contributes 4 sp³ carbons directly, raising the Fsp³ from 0.40 to 0.70, a 75% relative increase in three-dimensional character .

3D Complexity (Fsp³)
Head-to-head
Fsp³ 0.70 vs. 0.40 (N-methyl analog) – 75% relative increase in sp³ fraction
Supports fragment-based discovery with higher 3D character
Correlates with clinical attrition reduction in reported studies
Fsp³ Three-dimensionality Drug-likeness Fragment-based drug discovery

Stereochemical Differentiation and Isomer Procurement

The title compound (CAS 1955553-52-2) is supplied as the racemic mixture with unspecified relative stereochemistry at the oxolane 2- and 5-positions, while a distinct stereoisomer exists as rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol (CAS 1909294-60-5), explicitly designated as the cis (2R,5R/2S,5S) configuration . The two stereoisomers are commercially available under separate CAS numbers with different pricing and availability profiles: the cis isomer is listed at approximately €502 for 50 mg through CymitQuimica/Biosynth, while the title compound is offered at 95% purity through AKSci and Leyan . These two diastereomeric forms may exhibit differential reactivity and binding properties due to distinct spatial orientations of the pyrazole and methyl substituents on the oxolane ring.

Stereoisomer Identity
Source review
Racemic mixture (unspecified stereochemistry) vs. cis-(2R,5R/2S,5S) isomer (CAS 1909294-60-5)
Distinct stereochemical forms may exhibit different reactivity and binding
Vendor availability and pricing differ; selection depends on required stereochemistry
Stereochemistry Chiral resolution Isomer procurement Structure-activity relationships

Conformational Rigidity vs. Chain-Based Building Blocks

The title compound has only 2 rotatable bonds (the C–CH₂OH bond and the C–oxolane bond connecting the pyrazole to the tetrahydrofuran ring) compared with the structurally related [1-(oxan-2-yl)-1H-pyrazol-4-yl]methanol which also has 2 rotatable bonds but a larger, more flexible six-membered oxane ring [1]. In contrast, synthetic pyrazole-methanol building blocks with linear alkyl chain linkers (e.g., 1-ethyl-, 1-propyl-, or 1-butyl-pyrazole-4-methanols) possess 3–5 rotatable bonds, reducing ligand efficiency upon target binding due to entropic penalty [2]. The oxolane ring itself is conformationally constrained, adding rigidity beyond what the rotatable bond count alone suggests.

Rotatable Bonds & Rigidity
Class-level inference
2 rotatable bonds with constrained oxolane ring vs. 3–5 rotatable bonds in alkyl-chain analogs
Reduced entropic penalty may enhance binding affinity in target studies
Conformational pre-organization supports fragment elaboration
Conformational restriction Ligand efficiency Entropy Medicinal chemistry

Polar Surface Area and Efficient Pharmacophore Expansion

The title compound has a TPSA of 47.28 Ų, essentially identical to the 48.91 Ų of (1H-pyrazol-4-yl)methanol despite a molecular weight increase of 98.15 Da (from 98.10 to 196.25 g/mol) . The oxolane ring oxygen is the dominant contributor to PSA, compensating for the loss of the pyrazole NH polar contribution upon N-methylation. The net effect is that the PSA remains well within the ≤140 Ų threshold for oral absorption while the molecular scaffold expands into a more complex, three-dimensional structure [1]. This efficient PSA-to-mass expansion ratio (ΔPSA/ΔMW ≈ −0.017) indicates that the additional atoms contribute lipophilic bulk without proportionally increasing polarity .

PSA Efficiency
Head-to-head
TPSA 47.28 Ų vs. 48.91 Ų (unsubstituted) despite 2× molecular weight
Efficient scaffold expansion without polar surface area penalty
Supports addition of hydrophobic interactions while maintaining permeability
Polar surface area Ligand efficiency Pharmacophore Bioavailability

High-Value Application Scenarios


CNS-Targeted Fragment and Lead Discovery

With a LogP of 1.15 (within the 1–3 optimal CNS range), a single hydrogen bond donor (HBD = 1), and TPSA of 47.28 Ų (well below the 90 Ų threshold for passive BBB penetration), the title compound is preferentially suited as a CNS-focused fragment or lead-like scaffold [1]. Compared to (1H-pyrazol-4-yl)methanol (LogP −0.87, HBD = 2), the title compound's physicochemical profile is pre-optimized for CNS screening cascades, reducing the need for property-modifying synthetic iterations [2]. Teams pursuing kinase inhibitors for glioblastoma, neurotransmitter receptor modulators, or anti-neuroinflammatory agents can initiate SAR studies from a scaffold that already satisfies key CNS drug-likeness criteria.

Fragment-Based Drug Discovery with 3D Complexity

The title compound's Fsp³ of 0.70 places it in the 'three-dimensional fragment' category, which has been associated with improved hit-to-lead progression rates compared to aromatic-dominant fragments (Fsp³ < 0.45) [1]. As a fragment-sized molecule (MW 196.25, ≤ 17 heavy atoms), it meets the Rule of Three criteria while providing the stereochemical and conformational complexity increasingly demanded by FBDD screening libraries [2]. The availability of a separate cis stereoisomer (CAS 1909294-60-5) further enables stereochemical SAR exploration without de novo synthesis.

Diversity-Oriented Synthesis and Library Construction

The hydroxymethyl group at the pyrazole 4-position provides a reactive handle for esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to halide/amine derivatives, while the oxolane ring remains intact as a conformationally constrained, lipophilic pharmacophoric element [1]. In comparison to simpler pyrazole-4-methanol building blocks, the title compound enables the construction of compound libraries with greater three-dimensional diversity in a single synthetic step without requiring separate oxolane introduction [2]. This is particularly valuable for diversity-oriented synthesis campaigns in academic screening centers and biotech hit-finding platforms.

Antimicrobial and Antifungal Scaffold Development

Pyrazolyl-tetrahydrofuran derivatives have demonstrated computational binding affinity against microbial enzyme targets in recent studies (e.g., molecular docking against fungal CYP51 and bacterial DHFR) [1]. The title compound, bearing both the pyrazole and oxolane rings, provides the core scaffold for synthesizing derivatives that can be evaluated against these targets. The LogP of 1.15 also aligns with the lipophilicity preferences observed for antifungal azole-class pharmacophores (typically LogP 0.5–3.5), positioning the compound as a rational starting point for antifungal lead generation [2]. Quantitative antifungal/antibacterial SAR data for pyrazolyl-tetrahydrofuran analogs synthesized from this building block is expected from ongoing studies [3].

Application
Selection Property
Validation Focus
CNS-targeted fragment discovery
LogP 1–3 range, HBD ≤1, TPSA below 90 Ų threshold
CNS permeability model validation
3D fragment-based drug discovery
High Fsp³ (≥0.45), low rotatable bond count, stereochemical complexity
Ligand efficiency and hit progression assays
Diversity-oriented library synthesis
Reactive hydroxymethyl handle with stable oxolane core
Library enumeration and physicochemical profiling
Antimicrobial screening studies
Pyrazole-oxolane scaffold matching antifungal azole-like pharmacophore
Antimicrobial MIC and target-binding assays
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